![molecular formula C19H15BrClFN2O4 B038343 Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate CAS No. 112733-28-5](/img/structure/B38343.png)

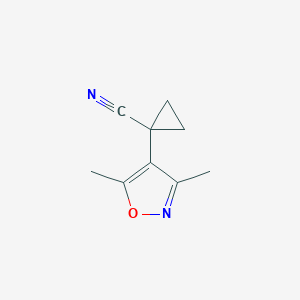

Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate

Overview

Description

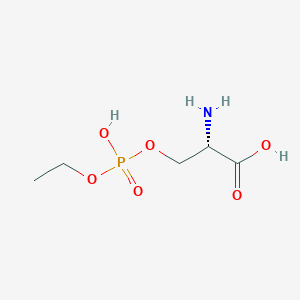

Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate, commonly known as EF5, is a chemical compound that is widely used in scientific research as a hypoxia marker. It is a potent nitroimidazole-based hypoxia marker that selectively accumulates in hypoxic cells and tissues. EF5 has been extensively studied for its potential use in cancer diagnostics and therapy, as well as in the development of new drugs and treatments.

Mechanism Of Action

EF5 is a nitroimidazole-based hypoxia marker that selectively accumulates in hypoxic cells and tissues. The mechanism of action of EF5 involves the reduction of the nitro group of the compound under hypoxic conditions, which results in the formation of a highly reactive intermediate that binds to cellular macromolecules. This binding allows for the detection and measurement of hypoxic regions in cells and tissues.

Biochemical And Physiological Effects

EF5 has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic compound that does not interfere with cellular metabolism or function. EF5 has been extensively studied in animal models and has been shown to be safe and well-tolerated.

Advantages And Limitations For Lab Experiments

EF5 has several advantages for use in lab experiments. It is a highly selective hypoxia marker that can be used to identify and measure hypoxic regions in cells and tissues. EF5 is also non-toxic and does not interfere with cellular metabolism or function. However, there are some limitations to the use of EF5 in lab experiments. The synthesis of EF5 is a complex process that requires expertise in synthetic organic chemistry. EF5 is also a relatively expensive compound, which can limit its use in some research settings.

Future Directions

There are several future directions for the use of EF5 in scientific research. One potential application is in the development of new cancer therapies that target hypoxic cells and tissues. EF5 can also be used to study the effects of low oxygen levels on other diseases and conditions, such as ischemic heart disease and stroke. Additionally, EF5 can be used in combination with other hypoxia markers and imaging techniques to provide more detailed information about hypoxic regions in cells and tissues.

Scientific Research Applications

EF5 is widely used in scientific research as a hypoxia marker to study the effects of low oxygen levels on cells and tissues. It is used to identify and measure hypoxic regions in tumors and other tissues, which can provide valuable information for cancer diagnosis and treatment. EF5 is also used in the development of new drugs and treatments that target hypoxic cells and tissues.

properties

CAS RN |

112733-28-5 |

|---|---|

Product Name |

Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate |

Molecular Formula |

C19H15BrClFN2O4 |

Molecular Weight |

469.7 g/mol |

IUPAC Name |

ethyl 2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetate |

InChI |

InChI=1S/C19H15BrClFN2O4/c1-2-28-17(25)10-23-16-8-13(21)5-6-14(16)18(26)24(19(23)27)9-11-3-4-12(20)7-15(11)22/h3-8H,2,9-10H2,1H3 |

InChI Key |

FQXIRXTVFVCJFQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)CC3=C(C=C(C=C3)Br)F |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)CC3=C(C=C(C=C3)Br)F |

synonyms |

ETHYL [3-(4-BROMO-2-FLUOROBENZYL)-7-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETATE |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

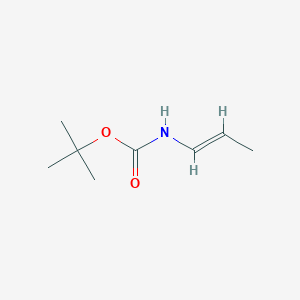

![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)